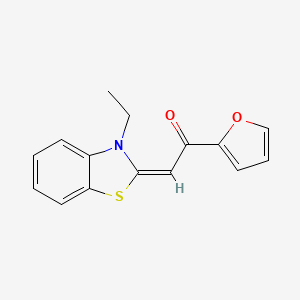![molecular formula C17H18N2O2 B5312216 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5312216.png)
4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide, also known as MPB, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamides and has been studied for its potential therapeutic uses in various diseases.
Mécanisme D'action
The mechanism of action of 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide is not fully understood, but it is believed to act on multiple pathways in the body. It has been shown to inhibit the activity of certain enzymes such as COX-2 and HDAC, which are involved in inflammation and cancer progression. 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide has also been shown to modulate the activity of certain receptors such as PPAR-γ, which is involved in glucose metabolism and inflammation.
Biochemical and Physiological Effects
4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of arthritis and colitis. 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide in lab experiments is its versatility. It can be used in a variety of assays and models to study different diseases and pathways. 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide is also relatively easy to synthesize and purify, which makes it a cost-effective option for research. However, one of the limitations of using 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide. One area of interest is its potential use in combination therapies for cancer and other diseases. 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide has been shown to enhance the efficacy of certain chemotherapeutic agents in preclinical studies. Another area of interest is the development of more potent and selective 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide analogs, which could have improved therapeutic properties. Finally, more research is needed to fully understand the mechanism of action of 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide and its effects on different pathways in the body.
Conclusion
In conclusion, 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide is a synthetic compound that has been widely used in scientific research for its potential therapeutic uses in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties, and has been studied for its effects on the immune system. 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide is a versatile and cost-effective option for research, but its low solubility in aqueous solutions can make it difficult to work with in some experiments. There are several future directions for research on 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide, including its potential use in combination therapies and the development of more potent and selective analogs.
Méthodes De Synthèse
The synthesis of 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide involves the reaction of 4-aminobenzamide with 2-pyridinemethanol and 2-methyl-2-propen-1-ol. The reaction is carried out under basic conditions and the resulting product is purified by column chromatography. The yield of 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide is around 50%.
Applications De Recherche Scientifique
4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic uses in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties in preclinical studies. 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide has also been studied for its effects on the immune system and its potential use in autoimmune diseases.
Propriétés
IUPAC Name |
4-(2-methylprop-2-enoxy)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13(2)12-21-16-8-6-14(7-9-16)17(20)19-11-15-5-3-4-10-18-15/h3-10H,1,11-12H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKPXTZQRTUXSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-fluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5312138.png)

![5-{3-chloro-4-[3-(2,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5312150.png)
![7-(5-chloro-2-methoxyphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5312182.png)
![3-[3-(dimethylamino)-2-methyl-2-propen-1-ylidene]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5312194.png)

![6-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5312211.png)

![3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide](/img/structure/B5312228.png)
![N,N-dimethyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5312231.png)
![methyl 3-[(2-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B5312239.png)
![2-(4-chlorophenyl)-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5312242.png)
![N-(2-phenylethyl)-1'-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5312247.png)
![1-[(isopropylthio)acetyl]-N-(3-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5312251.png)